Butopyronoxyl

Description

topical repellent against Phlebotomus perniciosus

Structure

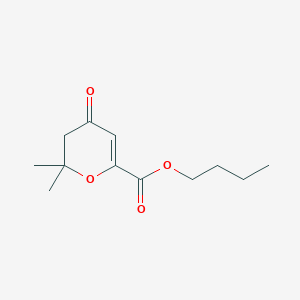

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIJSNGRQAOIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=O)CC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040319 | |

| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to pale reddish-brown liquid with an aromatic odor; Affected slowly by light; [Hawley] | |

| Record name | Butopyronoxyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256-270 °C @ 760 mm Hg | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acid, SOL IN BENZENE, PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.052-1.060 @ 25 °C/25 °C | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to pale reddish-brown liquid | |

CAS No. |

532-34-3 | |

| Record name | Butopyronoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butopyronoxyl [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopyronoxyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butopyronoxyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOPYRONOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5PG5VZ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Hypothesized Mechanism of Action for Butopyronoxyl as an Insect Repellent

Abstract: Butopyronoxyl, also known as Indalone, is a synthetic insect repellent developed in the mid-20th century. While largely superseded by compounds like DEET and Picaridin, its foundational role in repellent development merits a review of its mechanism. Direct, detailed molecular studies on this compound are sparse in contemporary literature.[1] This guide synthesizes established principles of insect olfaction and repellent action to construct a hypothesized mechanism for this compound. It details the likely interactions with the insect's peripheral nervous system and outlines the standard experimental protocols used to characterize such compounds. The mode of action is broadly understood as a disruption of the insect's ability to locate a host, likely through modulation of olfactory receptors.[1][2] This document provides researchers with a framework for understanding and investigating older repellent compounds where primary literature is limited.

Proposed Molecular Mechanism of Action

The primary mechanism by which insects locate hosts is through their highly sensitive olfactory system. This system relies on the detection of volatile organic compounds (VOCs), such as carbon dioxide and lactic acid from human skin, by specialized olfactory sensory neurons (OSNs) housed in sensilla on the antennae and maxillary palps.[2] Repellents like this compound are thought to interfere with this process.

Two dominant hypotheses for repellent action exist:

-

Receptor Agonism/Antagonism: The repellent molecule binds to specific olfactory receptors (ORs), either activating them to produce an aversive neurological signal (agonist) or blocking them from detecting host cues (antagonist).

-

Host Cue Disruption: The repellent may interact with the chemical profile of the host's skin, reducing the volatility of key attractant molecules and effectively rendering the host "invisible" to the insect.[3]

Given its structural properties, this compound likely acts as a ligand for one or more insect ORs. These ORs are typically G-protein coupled receptors (GPCRs). Upon binding of a repellent molecule, a conformational change in the receptor would trigger a downstream signaling cascade, leading to the depolarization of the OSN and the generation of an action potential. This signal is then relayed to higher brain centers like the antennal lobe, where it is processed as an aversive or confusing stimulus, disrupting host-seeking behavior.

Below is a diagram illustrating a generalized signaling pathway for an insect olfactory receptor upon activation by a repellent ligand such as this compound.

Caption: Generalized GPCR signaling cascade in an insect OSN.

Quantitative Data on Repellent Efficacy

Table 1: Behavioral Repellency of this compound

| Target Species | Assay Type | Concentration / Dose | Protection Time (min) | Biting Inhibition (%) |

|---|---|---|---|---|

| Aedes aegypti | Arm-in-Cage | 25% (v/v) solution | Data not available | Data not available |

| Anopheles gambiae | Y-Tube Olfactometer | 1 µg on filter paper | Data not available | Data not available |

| Ixodes scapularis | Vertical Climb Assay | 1 mg/cm² | Data not available | Data not available |

Table 2: Electrophysiological Response to this compound

| Target Species | Neuron / Sensillum Type | Preparation | Response Metric | Spike Freq. (Hz) vs Control |

|---|---|---|---|---|

| Aedes aegypti | cpA Sensillum | SSR | Firing Rate | Data not available |

| Anopheles gambiae | Whole Antenna | EAG | Amplitude (mV) | Data not available |

| Culex quinquefasciatus| Whole Antenna | GC-EAD | Peak Amplitude | Data not available |

Key Experimental Protocols

To validate the hypothesized mechanism of action and generate the data outlined in Section 2.0, standardized bioassays are required. The following sections detail the methodologies for behavioral and electrophysiological investigations of insect repellents.

This experiment assesses the preference or aversion of an insect to a volatile chemical stimulus.

Methodology:

-

Apparatus: A Y-shaped glass or acrylic tube is used. A constant, filtered, and humidified air stream is passed through each arm of the 'Y'.

-

Stimulus Delivery: One arm (the "treatment" arm) receives air passed over a substrate (e.g., filter paper) treated with a known concentration of this compound dissolved in a solvent (e.g., ethanol). The other arm (the "control" arm) receives air passed over a substrate treated with the solvent alone.

-

Insect Introduction: A single insect (or a small cohort) is released at the base of the Y-tube.

-

Data Collection: The insect's movement is tracked for a defined period. The first arm it enters and the total time spent in each arm are recorded. A sufficient number of replicates are performed.

-

Analysis: A Repellency Index (RI) can be calculated: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects choosing the control arm and Nt is the number choosing the treatment arm. Statistical analysis (e.g., Chi-squared test) is used to determine if the choice is significant.

Caption: Workflow for a standard two-choice behavioral assay.

EAG measures the summed electrical potential from all olfactory neurons on an insect's antenna in response to an odor puff, providing a measure of overall olfactory detection.

Methodology:

-

Preparation: An insect is immobilized, and its head is excised (or the whole insect is used). Two microelectrodes are positioned: the recording electrode is inserted into the distal tip of the antenna, and the reference electrode is inserted into the head or compound eye.

-

Air Delivery: A continuous stream of humidified, purified air is passed over the antenna.

-

Stimulus Injection: A puff of air (a "stimulus") containing a precise concentration of vaporized this compound is injected into the continuous air stream via a computer-controlled solenoid valve.

-

Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified, digitized, and recorded. This negative voltage deflection is the EAG response.

-

Controls: Puffs of solvent-only air (negative control) and a known potent odorant (positive control) are used to ensure the preparation is viable and to normalize responses.

-

Analysis: The peak amplitude (in millivolts) of the EAG response for this compound is compared to the responses for the controls. Dose-response curves can be generated by testing a range of concentrations.

Caption: Workflow for an electroantennography (EAG) experiment.

Conclusion

While specific molecular targets for this compound have not been definitively identified in the available literature, its mechanism of action can be confidently hypothesized based on the well-established principles of insect chemical ecology and neurophysiology. It almost certainly functions by activating aversive olfactory pathways, disrupting an insect's ability to process host cues. The experimental frameworks for behavioral and electrophysiological analysis presented here provide a clear roadmap for researchers to reinvestigate this and other legacy repellent compounds, generating the quantitative data needed for modern QSAR models and the development of novel, effective repellent technologies.

References

Chemical and physical properties of Butopyronoxyl

An In-Depth Technical Guide to the Chemical and Physical Properties of Butopyronoxyl

Introduction

This compound, also known by its trade name Indalone, is a chemical compound recognized for its efficacy as an insect repellent.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, tailored for researchers, scientists, and professionals in drug development. The information presented is collated from various scientific databases and literature, offering a detailed resource for understanding this compound.

Chemical Identification

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 532-34-3[1][2][3] |

| IUPAC Name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate |

| Synonyms | Indalone, Butyl mesityl oxide oxalate, Dihydropyrone |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| InChI | InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3 |

| InChIKey | OKIJSNGRQAOIGZ-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=CC(=O)CC(O1)(C)C |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its application and formulation. The data below has been compiled from various sources to provide a comprehensive profile.

| Property | Value |

| Appearance | Yellow to pale reddish-brown liquid; Slightly orange, yellow or green clear liquid |

| Odor | Aromatic |

| Melting Point | <25 °C |

| Boiling Point | 256-270 °C at 760 Torr; 112-114 °C |

| Density | 1.054 g/mL at 25 °C; 1.06 g/mL; 1.052-1.060 g/cm³ at 25 °C |

| Refractive Index | n20/D 1.477; nD25 1.4745-1.4755 |

| Vapor Pressure | 0.00619 mmHg at 25 °C; 3.00e-04 mmHg |

| Flash Point | >230 °F (>110 °C) |

| Purity | ≥ 95% (HPLC) |

Solubility

| Solvent | Solubility |

| Water | Practically insoluble |

| Alcohol | Miscible |

| Chloroform | Miscible |

| Ether | Miscible |

| Glacial Acetic Acid | Miscible |

| Benzene | Soluble |

| Glycerol | Practically insoluble |

| Ethylene Glycol | Slightly soluble |

| Refined Petroleum Oils | Slightly soluble |

| DMSO | 100 mg/mL (ultrasonic) |

Stability and Reactivity

This compound is reasonably stable in air but is slowly affected by light. It is a combustible liquid when exposed to heat or flame. When heated to decomposition, it emits acrid fumes.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the condensation of mesityl oxide with dibutyl oxalate in the presence of a base such as sodium ethoxide or sodium butoxide.

A detailed synthesis procedure is described as follows: To a flame-dried flask under a nitrogen atmosphere, freshly distilled Rawal's diene (1 mmol) and chloroform (2 mL) are added. Benzaldehyde (1.5 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then diluted with dichloromethane. The solution is cooled to -78 °C and treated with acetyl chloride (2 mmol). After stirring for approximately 30 minutes, saturated sodium carbonate is added. The organic layer is separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic phases are dried with magnesium sulfate, filtered, and concentrated to yield a yellow oil, which is then purified by flash chromatography to afford the desired dihydropyrone.

Determination of Physical Properties: General Methodologies

While specific experimental protocols for determining the physical properties of this compound are not detailed in the provided search results, standard laboratory procedures are typically employed.

-

Melting Point: The melting point of a substance that is liquid at room temperature is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature at which it melts. For compounds with melting points below room temperature, a cryostat may be used.

-

Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure (760 Torr). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

-

Refractive Index: The refractive index is measured using a refractometer at a specified temperature (e.g., 20 °C or 25 °C) and wavelength (typically the sodium D-line, 589 nm).

-

Solubility: A known amount of this compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined, often by spectroscopic or chromatographic methods.

Visualizations

Logical Workflow for Physicochemical Analysis

Caption: A logical workflow diagram illustrating the process of physicochemical analysis for this compound.

Synthesis Pathway of a Dihydropyrone

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of Butopyronoxyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Butopyronoxyl, an insect repellent. The document details expected and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual workflow for the analytical process.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound (Chemical Formula: C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol ).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃) | 0.9 - 1.0 | Triplet | 3H |

| H-b (-CH₂-) | 1.3 - 1.5 | Sextet | 2H |

| H-c (-CH₂-) | 1.6 - 1.8 | Quintet | 2H |

| H-d (-O-CH₂-) | 4.1 - 4.3 | Triplet | 2H |

| H-e (-CH₂-) | 2.5 - 2.7 | Singlet | 2H |

| H-f (=CH-) | 5.8 - 6.0 | Singlet | 1H |

| H-g (2 x -CH₃) | 1.4 - 1.6 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-a (CH₃) | 13 - 15 |

| C-b (-CH₂-) | 19 - 21 |

| C-c (-CH₂-) | 30 - 32 |

| C-d (-O-CH₂-) | 65 - 67 |

| C-e (-CH₂-) | 45 - 47 |

| C-f (=CH-) | 105 - 107 |

| C-g (2 x -CH₃) | 27 - 29 |

| C-h (Quaternary C) | 80 - 82 |

| C-i (C=O, Ketone) | 195 - 198 |

| C-j (=C-) | 170 - 173 |

| C-k (C=O, Ester) | 162 - 165 |

1.2. Infrared (IR) Spectroscopy Data

Specific experimental IR peak assignments for this compound are not widely published. However, based on its functional groups, the following characteristic absorption bands are expected.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2960 - 2850 | C-H (Alkyl) | Stretching |

| 1750 - 1735 | C=O (Ester) | Stretching |

| 1680 - 1660 | C=O (α,β-unsaturated Ketone) | Stretching |

| 1640 - 1620 | C=C (Alkene) | Stretching |

| 1250 - 1000 | C-O (Ester, Ether) | Stretching |

1.3. Mass Spectrometry (MS) Data

The following data for the electron ionization mass spectrum of this compound is derived from the NIST Mass Spectrometry Data Center.[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 41 | 65 | C₃H₅⁺ |

| 43 | 55 | C₃H₇⁺ or C₂H₃O⁺ |

| 57 | 95 | C₄H₉⁺ |

| 69 | 100 | C₅H₉⁺ |

| 85 | 40 | C₅H₉O⁺ |

| 97 | 25 | C₆H₉O⁺ |

| 113 | 30 | C₆H₉O₂⁺ |

| 125 | 80 | C₇H₉O₂⁺ |

| 153 | 20 | [M - C₄H₉O]⁺ |

| 171 | 15 | [M - C₄H₉]⁺ |

| 226 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

2.1. NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set the sample temperature, typically to 25 °C (298 K).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16 to 32 scans for good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment.

-

Set the spectral width to approximately 220 ppm.

-

Use a 45° pulse angle to reduce relaxation times for quaternary carbons.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

2.2. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup:

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of liquid this compound onto the center of the ATR crystal.

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

2.3. Electron Ionization-Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction (via Gas Chromatography - GC):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

-

Instrument Setup (Mass Spectrometer):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition:

-

Acquire data in full scan mode throughout the GC run.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Mandatory Visualizations

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Profile of Butopyronoxyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopyronoxyl, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, is a compound that has been historically used as an insect repellent.[1] A thorough understanding of its solubility in various organic solvents is crucial for its formulation, analytical testing, and potential applications in diverse fields such as agriculture and pharmaceuticals. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines the standard experimental protocols for solubility determination.

Core Data Presentation: Solubility of this compound

| Solvent | Type | Solubility | Temperature (°C) |

| Water | Aqueous | Practically Insoluble; 275 mg/L | 20 |

| Dimethyl Sulfoxide (DMSO) | Organic (Aprotic) | 100 mg/mL | Not Specified |

| Ethanol (Alcohol) | Organic (Protic) | Miscible | Not Specified |

| Chloroform | Organic (Halogenated) | Miscible | Not Specified |

| Diethyl Ether | Organic (Ether) | Miscible | Not Specified |

| Glacial Acetic Acid | Organic (Acid) | Miscible | Not Specified |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This protocol is a foundational technique in chemical and pharmaceutical research.

Shake-Flask Method for Solubility Determination

This method is designed to determine the equilibrium solubility of a substance in a given solvent by allowing the system to reach a state of equilibrium between the dissolved and undissolved solute.

1. Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).

-

The container is then agitated using a mechanical shaker or a magnetic stirrer at a constant, specified temperature for an extended period, typically 24 to 72 hours. This ensures that equilibrium is reached.[2]

2. Phase Separation:

-

Once equilibrium is established, the undissolved portion of this compound must be separated from the saturated solution.

-

This is typically achieved through centrifugation to pellet the excess solute, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter with a pore size of 0.45 µm) that does not absorb the solute.[2]

3. Quantification of the Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical technique.

-

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification. Other methods such as Gas Chromatography (GC) or UV-Vis Spectroscopy could also be employed, depending on the properties of the analyte and the solvent.

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Conclusion

The solubility profile of this compound indicates that it is miscible with several common organic solvents, including alcohols, chloroform, ether, and glacial acetic acid, while being practically insoluble in water. A single quantitative data point in DMSO is available. For precise formulation and research purposes, it is recommended that the solubility in specific solvents of interest be determined experimentally using a standardized protocol such as the shake-flask method outlined in this guide. The lack of extensive quantitative solubility data in the public domain highlights an area for future research to better characterize this compound.

References

In-depth Technical Guide: Butopyronoxyl Structural Analogs and Derivatives

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical or professional advice.

Introduction to Butopyronoxyl

This compound, also known by the trade name Indalone, is a synthetic organic compound historically used as an insect repellent.[1][2] Its chemical name is butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate.[3] The compound is a yellow to pale reddish-brown liquid with an aromatic odor, and it is insoluble in water but miscible with various organic solvents like alcohol, chloroform, and ether.[2] While effective against a range of biting insects, research into its structural analogs and derivatives has been driven by the continuous search for novel repellents with improved efficacy, safety profiles, and environmental biodegradability.[1]

This guide provides a technical overview of the structural aspects of this compound and explores the landscape of its potential analogs and derivatives, drawing from principles of medicinal chemistry and structure-activity relationship (SAR) studies in the field of insect repellents.

Core Chemical Structure and Physicochemical Properties

This compound possesses a dihydropyranone heterocyclic core, which is a key feature for understanding its chemical reactivity and potential for structural modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H18O4 | |

| Molecular Weight | 226.27 g/mol | |

| CAS Number | 532-34-3 | |

| Appearance | Yellow to pale reddish-brown liquid | |

| Boiling Point | 256-270 °C at 760 mmHg | |

| Density | 1.054 g/mL at 25 °C | |

| Refractive Index | 1.477 at 20 °C | |

| Solubility | Insoluble in water; miscible with alcohol, chloroform, ether, glacial acetic acid |

Rationale for Developing Structural Analogs and Derivatives

The development of analogs and derivatives of a lead compound like this compound is a standard strategy in drug and pesticide discovery. The primary goals of such endeavors include:

-

Enhanced Efficacy: To increase the repellent activity against a broader spectrum of insects.

-

Improved Safety Profile: To reduce potential toxicity and skin irritation.

-

Longer Duration of Action: To extend the period of protection.

-

Better Physicochemical Properties: To improve formulation characteristics, such as odor and skin feel.

-

Understanding Structure-Activity Relationships (SAR): To identify the key molecular features responsible for repellency.

Potential Strategies for Structural Modification

Based on the core structure of this compound, several positions can be targeted for modification to generate novel analogs and derivatives.

Modification of the Ester Group

The butyl ester group is a prime target for modification. Varying the alcohol moiety can influence the compound's lipophilicity, volatility, and interaction with insect olfactory receptors.

-

Varying Alkyl Chain Length: Synthesis of methyl, ethyl, propyl, and longer-chain esters.

-

Introducing Branching: Creating isopropyl or isobutyl esters to alter steric hindrance.

-

Incorporating Cyclic Moieties: Synthesizing cyclohexyl or benzyl esters.

Alterations to the Dihydropyranone Ring

Modifications to the heterocyclic core can significantly impact the molecule's electronic and steric properties.

-

Substitution on the Ring: Introducing substituents like methyl or halogen groups at available positions.

-

Ring Size Variation: Exploring analogs with pyranone or furanone cores.

-

Saturation/Unsaturation: Investigating the effect of a fully saturated or aromatic pyran ring.

Gem-Dimethyl Group Modification

The gem-dimethyl group at the C2 position contributes to the molecule's steric bulk. Replacing these with other alkyl groups or a spirocyclic system could fine-tune the repellent activity.

Experimental Protocols: A Generalized Approach

While specific protocols for unpublished analogs are not available, a general synthetic workflow can be outlined based on the known synthesis of this compound and related heterocyclic compounds.

General Synthesis of this compound Analogs (Ester Variation)

This protocol describes a general method for synthesizing analogs with different ester functionalities.

Experimental Workflow: Synthesis of this compound Analogs

References

An In-depth Technical Guide to Butopyronoxyl (CAS No. 532-34-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Butopyronoxyl (CAS No. 532-34-3), a historically significant, synthetically produced insect repellent. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its biological activity as an insect repellent. While the precise molecular mechanism of action is not fully elucidated, this guide outlines the current understanding of insect olfaction and proposes a likely pathway through which this compound exerts its repellent effects. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Information

This compound, also known by trade names such as Indalone, is chemically identified as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate.[1] It is a yellow to pale reddish-brown liquid with a characteristic aromatic odor.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 532-34-3 | [1] |

| Molecular Formula | C₁₂H₁₈O₄ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Yellow to pale reddish-brown liquid | |

| Odor | Aromatic | |

| Boiling Point | 256-270 °C at 760 mmHg | |

| Density | 1.054 g/mL at 25 °C | |

| Vapor Pressure | 0.00619 mmHg at 25°C | |

| Solubility | Insoluble in water; miscible with alcohol, chloroform, ether, and glacial acetic acid |

Synthesis

This compound is synthesized via a condensation reaction between mesityl oxide and dibutyl oxalate in the presence of a base catalyst, such as sodium ethoxide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general description of the condensation reaction.

Materials:

-

Mesityl oxide

-

Dibutyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Distillation apparatus

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A mixture of mesityl oxide and dibutyl oxalate is added dropwise to the sodium ethoxide solution with constant stirring.

-

The reaction mixture is then heated under reflux for several hours to ensure the completion of the condensation reaction.

-

After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.

-

The organic layer is separated, washed with a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Logical Workflow for this compound Synthesis

Caption: Synthesis of this compound via condensation.

Biological Activity: Insect Repellent

This compound is primarily known for its activity as an insect repellent, effective against a range of biting insects.

Quantitative Repellency Data

While extensive contemporary studies are lacking due to its discontinued use, historical data indicates its efficacy. The following table summarizes available toxicity data, which is an indirect measure of its biological activity.

| Test Organism | Route of Administration | LD₅₀ Value | Reference |

| Rat | Oral | 7400 mg/kg | |

| Mouse | Oral | 11,600 mg/kg | |

| Rabbit | Oral | 5400 mg/kg |

Note: Lower LD₅₀ values indicate higher toxicity.

Proposed Mechanism of Action

The precise molecular target and signaling pathway for this compound have not been definitively established. However, based on the current understanding of insect olfaction, a plausible mechanism can be proposed. Insect repellents are thought to interfere with the insect's olfactory system, either by blocking the receptors that detect host odors or by activating receptors that trigger an aversive response.

The insect olfactory system relies on several key protein families:

-

Odorant-Binding Proteins (OBPs): Located in the sensillum lymph, these proteins bind to hydrophobic odorant molecules and transport them to the olfactory receptors.

-

Odorant Receptors (ORs): These are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). Binding of an odorant to an OR initiates an electrical signal.

-

Ionotropic Receptors (IRs): Another class of chemosensory receptors that function as ligand-gated ion channels.

It is hypothesized that this compound, being a volatile organic compound, interacts with one or more of these protein families to disrupt the normal detection of host cues.

Proposed Signaling Pathway for this compound's Repellent Action

Caption: Hypothesized mechanism of this compound repellency.

Safety and Toxicology

This compound is considered to have low acute toxicity in mammals, as indicated by the LD₅₀ values in Table 2. However, it is no longer registered for use as an insect repellent by the US EPA.

Conclusion

This compound is a synthetic organic compound with a history of use as an insect repellent. Its synthesis is a straightforward condensation reaction. While its efficacy as a repellent is documented, the specific molecular interactions and signaling pathways responsible for this effect are not well-understood. Future research employing techniques such as electrophysiology, in silico molecular docking, and genetic studies could elucidate the precise mechanism of action of this compound and similar repellent molecules on the insect olfactory system. This knowledge could aid in the design of novel and more effective insect repellents.

References

Unveiling the Enigma: A Technical Guide to the Putative Mode of Action of Butopyronoxyl on Insect Olfactory Receptors

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Butopyronoxyl, a synthetic insect repellent, has been utilized for its efficacy in deterring a range of nuisance insects. However, a comprehensive understanding of its precise mode of action at the molecular level, specifically its interaction with insect olfactory receptors, remains largely uncharted territory in publicly accessible scientific literature. This technical guide synthesizes the current understanding of insect olfaction, the known mechanisms of other repellents, and contextualizes the potential avenues through which this compound may exert its effects. While direct quantitative data and specific experimental protocols for this compound's interaction with olfactory receptors are not available, this document provides a foundational framework for future research by outlining established methodologies and plausible signaling pathways.

The Insect Olfactory System: A Primer

Insects rely on a sophisticated olfactory system to navigate their environment, locate food sources, find mates, and avoid predators. This system is primarily mediated by olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla, located on the antennae and maxillary palps[1][2]. At the heart of this system are the olfactory receptors (ORs), which are ligand-gated ion channels. These receptors are typically heterodimers, composed of a highly conserved co-receptor, Orco (Olfactory receptor co-receptor) , and a variable odorant-specific receptor (ORX) subunit that determines the receptor's chemical specificity[3][4][5]. The activation of these ORs by odorant molecules leads to the influx of cations, depolarization of the ORN, and the generation of an action potential that is transmitted to the brain.

This compound: An Overview

This compound, also known as Indalone, is a synthetic compound historically used as an insect repellent. While its repellent properties are established, the specific molecular targets within the insect olfactory system have not been definitively identified in the available scientific literature. Research on the mode of action of insect repellents has predominantly focused on N,N-Diethyl-meta-toluamide (DEET), leaving the mechanisms of other compounds like this compound less understood.

Putative Modes of Action of this compound on Insect Olfactory Receptors

Based on the known mechanisms of other insect repellents, particularly DEET, several hypotheses can be formulated for the mode of action of this compound:

-

Direct Agonism or Antagonism of ORs: this compound may act as a direct ligand for specific ORX subunits. As an agonist , it could activate ORNs that trigger an aversive behavioral response. Conversely, as an antagonist , it could block the binding of attractant molecules to their cognate ORs, effectively rendering the insect "blind" to host cues.

-

Modulation of the Orco Co-receptor: The highly conserved nature of Orco makes it an attractive target for broad-spectrum repellents. This compound could act as an allosteric modulator of Orco, either positively or negatively affecting the function of the entire OR complex upon binding of an attractant to the ORX subunit. Such modulation could alter the ion channel's gating properties or desensitize the neuron to subsequent stimuli.

-

Disruption of Odorant Binding Proteins (OBPs): Odorant binding proteins are soluble proteins found in the sensillar lymph that are thought to transport hydrophobic odorant molecules to the ORs. This compound might interfere with the function of OBPs, preventing attractant molecules from reaching their target receptors.

The following diagram illustrates the potential interaction points of a repellent like this compound within the insect olfactory signaling pathway.

References

- 1. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. slunik.slu.se [slunik.slu.se]

- 3. Frontiers | Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis [frontiersin.org]

- 4. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Butopyronoxyl: A Technical History of a Wartime Insecticide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the historical development of Butopyronoxyl, an insect repellent that played a significant role in protecting soldiers during World War II. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a detailed look at the discovery, synthesis, efficacy, and eventual decline of this once-prominent pesticide.

This compound, known by the trade name Indalone, emerged as a critical tool in the fight against insect-borne diseases that posed a significant threat to military personnel. Its development was part of a broader effort by the United States Department of Agriculture (USDA) and the U.S. Army to find effective protection against mosquitoes, flies, and other vectors.

From Discovery to Deployment: The Synthesis of a Repellent

This compound, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, was synthesized through the esterification of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid with n-butanol. This process, while straightforward in principle, was optimized to produce a stable and effective compound for large-scale military use.

Caption: Synthesis of this compound via esterification.

A Key Component in the "6-2-2" Mixture

This compound gained prominence as a key ingredient in the standardized military insect repellent known as the "6-2-2" mixture. This formulation consisted of six parts dimethyl phthalate, two parts this compound (Indalone), and two parts ethylhexanediol (Rutgers 612). This combination was found to be more effective against a wider range of insects than any single compound alone and was extensively used by troops during the 1940s and 1950s.

Efficacy and Experimental Testing

The development of this compound and the 6-2-2 mixture was supported by extensive testing, much of which was conducted by the U.S. Department of Agriculture's Bureau of Entomology and Plant Quarantine and the U.S. Army's Quartermaster Corps. Early experimental protocols involved exposing human subjects to insect populations in controlled environments to determine the "protection time" afforded by the repellent.

A notable study from the Letterman Army Institute of Research evaluated various screening methods for repellents, including this compound. These tests, often involving the "arm-in-cage" method, were crucial in establishing the efficacy and durability of different formulations under various conditions, including exposure to water and sweat.

Table 1: Historical Efficacy Data for this compound (Indalone)

| Test Subject | Insect Species | Repellent Formulation | Protection Time (minutes) |

| Human Forearm | Aedes aegypti | Indalone | Data not consistently available for the single agent in historical documents |

| Human Forearm | Aedes aegypti | 6-2-2 Mixture | Reported to be significantly longer than individual components |

Note: Specific, consistent quantitative data for this compound as a standalone repellent is scarce in readily available historical literature, with most studies focusing on the efficacy of the 6-2-2 mixture.

Toxicological Profile

The safety of this compound was a critical consideration for its use on human skin. Toxicological studies were conducted to determine its potential for acute and chronic health effects.

Table 2: Summary of Toxicological Data for this compound

| Test Type | Species | Route of Administration | LD50 Value | Observations |

| Acute Oral Toxicity | Rat | Oral | Moderately toxic | Data from analogous compounds suggest a range, but specific historical values for this compound are not readily available. |

| Acute Dermal Toxicity | Rabbit | Dermal | Low toxicity | Generally considered safe for topical application in diluted forms. |

| Skin Irritation | Rabbit | Dermal | Mild to moderate irritant | Dependent on concentration and formulation. |

Note: Comprehensive, publicly accessible toxicology data from the 1940s and 1950s is limited. The information presented is based on available historical references and data for similar chemical structures.

The experimental protocol for assessing skin irritation typically followed the Draize method, which involved applying the substance to the shaved skin of rabbits and observing for signs of erythema (redness) and edema (swelling) over a period of time.

Caption: Workflow for a typical acute dermal irritation study.

Mechanism of Action: A Repellent's "Smell"

The primary mode of action for this compound, like many repellents of its era, is through olfactory disruption. While the precise molecular interactions were not fully understood at the time, it is now believed that such compounds interact with the olfactory receptors of insects. This interaction likely blocks the receptors that detect attractant cues from hosts, such as carbon dioxide and lactic acid, or activates receptors that trigger an aversive response, effectively rendering the host "invisible" or "unappealing" to the insect. Pyran-based compounds, in general, are thought to interfere with the insect's ability to process host odors.

Caption: Simplified signaling pathway of insect olfactory repellency.

The Decline of this compound

Despite its initial success, the use of this compound began to wane with the advent of N,N-Diethyl-meta-toluamide (DEET) in the mid-1950s. DEET offered longer-lasting protection against a broader spectrum of insects and eventually became the new standard for military and civilian use. Subsequently, this compound was no longer registered as an active ingredient in pesticide products.

This technical guide serves as a valuable historical record, offering insights into the rapid advancements in pesticide development driven by wartime necessity and providing a foundation for understanding the evolution of modern insect repellents.

The Environmental Journey of Butopyronoxyl: A Technical Review of a Data-Scarce Landscape

An in-depth analysis of the environmental fate and transport of the insect repellent Butopyronoxyl reveals a significant lack of comprehensive data, hindering a complete understanding of its environmental impact. While basic physicochemical properties are documented, critical information regarding its degradation, mobility, and bioaccumulation potential remains largely unavailable in public literature. This guide synthesizes the existing information and highlights the critical data gaps that need to be addressed by the scientific community.

This compound, also known by trade names such as Indalone, is a yellow to pale reddish-brown liquid historically used as an insect repellent.[1][2][3] Its effectiveness in this capacity has led to its inclusion in various formulations applied directly to the skin or clothing.[1][3] However, a thorough assessment of its environmental behavior is hampered by a notable scarcity of research. The University of Hertfordshire's Pesticide Properties Database explicitly states that "Very little data is available regarding its environmental fate, ecotoxicology or impacts on human health," a sentiment echoed by the lack of detailed studies in scientific databases.

Physicochemical Characteristics: The Foundation of Environmental Behavior

A compound's environmental journey is fundamentally governed by its physicochemical properties. For this compound, some of these foundational data points have been established and are summarized in Table 1. It is a liquid at room temperature with a relatively high boiling point and low vapor pressure, suggesting it is not highly volatile. It is practically insoluble in water but miscible with organic solvents like alcohol and ether. This low water solubility suggests a potential for partitioning into organic matter in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₄ | |

| Molecular Weight | 226.27 g/mol | |

| Appearance | Yellow to pale reddish-brown liquid | |

| Melting Point | 25°C | |

| Boiling Point | 256-270°C at 760 mmHg | |

| Density | 1.054 g/mL at 25°C | |

| Vapor Pressure | 0.00619 mmHg at 25°C | |

| Water Solubility | Insoluble |

Environmental Fate and Transport: Unanswered Questions

The environmental fate of a chemical encompasses its degradation, mobility, and potential to accumulate in organisms. For this compound, these critical aspects are largely uncharacterized.

Degradation: A Black Box

The breakdown of this compound in the environment, whether through biological (biodegradation) or chemical (e.g., hydrolysis, photolysis) processes, has not been detailed in the available literature. Understanding the degradation pathways and the half-life of the compound in different environmental compartments (soil, water, sediment) is crucial for assessing its persistence. The absence of this information means that the potential for long-term environmental contamination cannot be adequately evaluated.

Mobility: Predicting Movement

The mobility of a chemical in the environment, particularly its potential to leach through soil and contaminate groundwater, is often predicted using the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the substance is likely to bind to soil particles and be less mobile, while a low Koc suggests it can move more freely with water. The University of Hertfordshire's database flags this compound as "Very mobile," which would imply a low Koc value. However, the database also warns of significant data gaps, and no empirically determined Koc value for this compound could be found in the surveyed literature. Without this key parameter, predictions of its movement in soil and aquatic systems are speculative.

The following diagram illustrates the general factors influencing the environmental fate of a pesticide, which would theoretically apply to this compound.

Figure 1. Generalized environmental fate pathways for a chemical like this compound.

Bioaccumulation: A Potential Concern

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment. This is a significant concern for persistent, fat-soluble compounds. Given this compound's low water solubility, it is plausible that it could bioaccumulate. However, no studies on its bioaccumulation factor (BCF) were identified.

Experimental Protocols: A Call for Research

The lack of data on the environmental fate of this compound means that there are no specific experimental protocols to report. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are available to determine key environmental parameters. A hypothetical workflow for a soil degradation study, a critical experiment that is currently lacking for this compound, is presented below.

Figure 2. A standard experimental workflow for a soil degradation study.

Conclusion and Future Directions

The current body of knowledge on the environmental fate and transport of this compound is insufficient to perform a comprehensive risk assessment. While its basic chemical and physical properties provide some initial clues, the absence of empirical data on its degradation, mobility, and bioaccumulation potential represents a significant knowledge gap.

For researchers, scientists, and drug development professionals, this highlights a clear need for further investigation. Future research should prioritize conducting standardized tests to determine the soil sorption coefficient (Koc), degradation half-lives in soil and water under various conditions, and the bioaccumulation factor (BCF). Elucidating the degradation pathways would also be critical to identifying any potentially more persistent or toxic metabolites. Until such data becomes available, the environmental impact of this compound will remain largely an open question.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Butopyronoxyl in Formulations

Disclaimer: Limited specific validated analytical methods for the quantification of Butopyronoxyl are publicly available. The following application notes and protocols are based on general analytical methodologies for similar compounds, such as other insect repellents and pyran derivatives. These methods should be considered as templates and require full development and validation for the specific formulation being analyzed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of active ingredients in various formulations. A stability-indicating HPLC method can separate this compound from its degradation products and formulation excipients.

1.1. Experimental Protocol: HPLC-UV Method

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound in a formulation.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Recommended Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting point could be around 280 nm).

-

Injection Volume: 10 µL

Preparation of Standard Solutions:

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

Preparation of Sample Solutions:

-

Accurately weigh a portion of the formulation equivalent to a known amount of this compound.

-

Disperse or dissolve the sample in a suitable solvent (e.g., mobile phase). Sonication may be required to ensure complete dissolution of the active ingredient.

-

Dilute the solution with the mobile phase to a final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

1.2. Data Presentation: HPLC-UV Method Validation Parameters (Illustrative)

The following table summarizes the typical validation parameters that should be established for the HPLC-UV method. The values provided are illustrative and need to be determined experimentally.

| Parameter | Typical Acceptance Criteria | Illustrative Value |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | - | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Caption: Workflow for this compound quantification by GC-MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of an analyte in solution, provided that the analyte has a suitable chromophore and there is minimal interference from other components in the formulation at the analytical wavelength.

3.1. Experimental Protocol: UV-Vis Spectrophotometry Method

Objective: To develop a UV-Vis spectrophotometric method for the quantification of this compound.

Instrumentation:

-

UV-Visible Spectrophotometer (Double beam recommended)

-

Matched quartz cuvettes (1 cm path length)

Materials and Reagents:

-

This compound reference standard

-

A suitable solvent (e.g., Ethanol, Methanol) in which this compound is soluble and stable, and which is transparent in the UV region of interest.

-

Volumetric flasks and pipettes

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions:

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of the solvent.

-

Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL).

-

-

Preparation of Sample Solutions:

-

Accurately weigh a portion of the formulation and dissolve it in the solvent.

-

Dilute the solution to a concentration that falls within the linear range of the calibration curve.

-

If the formulation contains insoluble excipients, filtration or centrifugation may be necessary.

-

-

Analysis:

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument with the solvent blank.

-

Measure the absorbance of the standard and sample solutions.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

3.2. Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters (Illustrative)

| Parameter | Typical Acceptance Criteria | Illustrative Value |

| λmax | - | To be determined (e.g., 283 nm) |

| Linearity (R²) | ≥ 0.999 | 0.9992 |

| Range | - | 2 - 10 µg/mL |

| Molar Absorptivity (ε) | - | To be determined |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.0% |

| Specificity | Minimal interference from excipients at λmax | To be confirmed by placebo analysis |

3.3. Visualization: UV-Vis Spectrophotometry Experimental Workflow

Application Note: Quantitative Analysis of Butopyronoxyl using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Butopyronoxyl, a common insect repellent, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the analysis of this compound in various sample matrices, with a primary focus on achieving high sensitivity and selectivity. This document provides a step-by-step experimental protocol, from sample preparation to data analysis, and includes key quantitative data and a visual representation of the analytical workflow.

Introduction

This compound, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, is a widely used insect repellent.[1][2] Accurate and reliable quantification of this compound in various products and environmental samples is crucial for quality control, safety assessment, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of semi-volatile compounds like this compound.[3][4] This protocol outlines a generalized method that can be adapted for specific research and development needs.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the identification and quantification of this compound. The retention time, limit of detection (LOD), and limit of quantification (LOQ) are typical values and may vary depending on the specific instrument, column, and matrix used.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | [5] |

| Molecular Weight | 226.27 g/mol | |

| CAS Number | 532-34-3 | |

| Quantification Ion (m/z) | 127 | |

| Qualifier Ions (m/z) | 83, 57, 41 | |

| Typical Retention Time | 12-15 minutes | N/A |

| Typical LOD | 0.01 - 0.1 µg/mL | N/A |

| Typical LOQ | 0.05 - 0.5 µg/mL | N/A |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices and can be adapted for this compound.

-

a. Materials and Reagents:

-

Homogenized sample

-

Acetonitrile (ACN), pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

-

Internal standard (e.g., Triphenylphosphate)

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Vortex mixer and centrifuge

-

-

b. Extraction Procedure:

-

Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile. For fortified samples, spike with the this compound standard at this stage.

-

Add an appropriate amount of internal standard.

-

Cap and vigorously vortex the tube for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and vortex for another minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis. If necessary, filter through a 0.22 µm syringe filter.

-

2. GC-MS Instrumentation and Parameters

The following are suggested starting parameters and may need to be optimized for the specific instrument.

-

Gas Chromatograph (GC):

-

Column: TG-5SilMS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 150°C at 25°C/min.

-

Ramp to 280°C at 10°C/min and hold for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan (m/z 40-450) for qualitative confirmation.

-

SIM Ions for this compound: m/z 127 (quantification), 83, 57, 41 (qualifiers).

-

3. Data Analysis and Quantification

-

a. Identification: The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.

-

b. Calibration: Prepare a series of calibration standards of this compound in a matrix-matched solvent at concentrations bracketing the expected sample concentrations. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve.

-

c. Quantification: The concentration of this compound in the sample is determined using the generated calibration curve.

Visualizations

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound. The use of a modified QuEChERS protocol for sample preparation ensures effective extraction and cleanup from complex matrices. The specified GC-MS parameters offer a good starting point for method development and can be optimized to meet specific analytical requirements. This protocol is intended to support researchers and scientists in the accurate determination of this compound for quality control and safety assessment purposes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Butopyronoxyl

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of Butopyronoxyl using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for research and quality control purposes.

Introduction